molecular formula C10H6F3NOS B13585857 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- CAS No. 62693-26-9

2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro-

Cat. No.: B13585857
CAS No.: 62693-26-9
M. Wt: 245.22 g/mol
InChI Key: NLHUDQAMKLHHSW-UHFFFAOYSA-N
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Description

2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- typically involves the reaction of 2-aminobenzothiazole with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium metabisulfite . The reaction conditions include maintaining a temperature range of 60-80°C and using a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes like BCL-2, which are involved in the regulation of apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .

Properties

CAS No.

62693-26-9

Molecular Formula

C10H6F3NOS

Molecular Weight

245.22 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4H,5H2

InChI Key

NLHUDQAMKLHHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)C(F)(F)F

Origin of Product

United States

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